is a chemical compound with the molecular formula C15H12O4.
The compound “3-[3-(Carboxymethyl)phenyl]benzoic acid” could potentially be used in the preparation of 2-[(carboxymethyl)-(phenyl)amino]benzoic acid via the Ullmann reaction . The Ullmann reaction is a coupling reaction in which two aryl groups are joined together with the aid of a copper catalyst. This reaction is often used in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceuticals and natural products .
These reactions could potentially be relevant if the compound were to be modified to have a benzylic carbon .
3-[3-(Carboxymethyl)phenyl]benzoic acid, with the chemical formula C₁₅H₁₂O₄ and a CAS number of 1365272-23-6, is an aromatic compound characterized by the presence of a benzoic acid moiety substituted with a carboxymethyl group. This compound features a phenyl ring with a carboxymethyl group attached at the meta position, contributing to its unique chemical properties. It is a white to off-white solid that is soluble in organic solvents and has potential applications in various fields, including pharmaceuticals and materials science .
There is currently no scientific research available on the mechanism of action of 3-[3-(Carboxymethyl)phenyl]benzoic acid in any biological system.
Information on specific hazards associated with this compound is not available.
The reactivity of 3-[3-(Carboxymethyl)phenyl]benzoic acid can be attributed to its functional groups. Key reactions include:
Several synthesis methods are available for producing 3-[3-(Carboxymethyl)phenyl]benzoic acid:
These methods allow for the production of high-purity compounds suitable for research and industrial applications .
3-[3-(Carboxymethyl)phenyl]benzoic acid has several notable applications:
The versatility of this compound makes it valuable across multiple industries .
Studies exploring the interactions of 3-[3-(Carboxymethyl)phenyl]benzoic acid with biological systems have shown promising results. For instance:
Such studies are crucial for understanding how this compound can be effectively utilized in medicinal chemistry .
Several compounds share structural similarities with 3-[3-(Carboxymethyl)phenyl]benzoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-[3-(Carboxymethyl)phenyl]benzoic acid | Structure | Different substitution pattern on the phenyl ring |
3-Carboxybenzoic acid | Structure | Lacks additional phenyl group; simpler structure |
Benzoic Acid | Structure | Basic structure without any substituents |
Uniqueness: 3-[3-(Carboxymethyl)phenyl]benzoic acid stands out due to its specific substitution pattern that may enhance its solubility and biological activity compared to similar compounds. Its unique structure allows for diverse chemical modifications and potential applications that are not possible with simpler analogs .